

# Biological Activities & Structure-Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: 2-Undecanone

CAS No.: 112-12-9

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The biological activities of **2-Undecanone** can be summarized into several key areas, with its simple structure (a ketone with an 11-carbon chain) enabling diverse interactions.

| Biological Activity               | Observed Effect / Potency  | Key Findings on Mechanism & Structure  |
|-----------------------------------|--|--|
| <b>Nematicidal Activity</b>       | EC50/1d = 20.6 µg/mL against <i>M. incognita</i> [1]. 60-80 µg/mL killed <i>C. elegans</i> ; 1-5 mg/mL induced repellence [2]. | Damages internal pseudocoel cells, not cuticle [1]. <b>Repellent effect:</b> mediated by AWB olfactory neurons & cGMP pathway [2]. <b>Lethal effect:</b> triggers lysosomal membrane rupture, calcium influx, necrosis; targets Hsp70 & V-ATPase, alters sphingomyelin metabolism [2]. |
| <b>Immunomodulatory Effects</b>   | ~200 µM in <i>P. aeruginosa</i> -infected mice [3].  | <b>At infection site:</b> acts as chemoattractant for neutrophils via Gai-PLC pathway, increasing calcium, ROS, degranulation [3]. <b>Simultaneously:</b> suppresses LPS-induced neutrophil responses (NETosis, cytokines), induces apoptosis, limits bactericidal activity [3].       |
| <b>Anti-inflammatory Activity</b> | Inhibited TNF-α, IL-1β, TLR4; increased IL-10 in LPS-stimulated RAW264.7 cells. Dose-dependently                               | Less potent than sodium houthuyfonate, a related compound. Stable in the body without conversion to 2-Undecanone [4].  |

| Biological Activity | Observed Effect / Potency                             | Key Findings on Mechanism & Structure  |
|---------------------|---|--|
|                     | inhibited xylene-induced mouse ear edema [4].         |  |
| Arthropod Repellent | Effective against mosquitoes, ticks, cockroaches [5]. | Patent protection for use as active ingredient. Mode of action not fully elucidated [5]. |

## Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from critical experiments.

### Nematicidal Activity and Repellence in \*C. elegans\*

- **Chemotaxis Assay (Repellence):** An experimental device was used to place nematodes with **2-Undecanone** (1 mg/mL and 5 mg/mL) on one side. The chemotaxis index was calculated based on worm distribution, with a negative index indicating repellence. Mutant strains (e.g., *lim-4* for AWB neuron deficiency, *tax-2* for cGMP pathway) were used to identify neurons and pathways involved [2].
- **Nematicidal Mechanism:**
  - **Lysosomal Integrity:** *C. elegans* strains expressing lysosomal marker LMP-1::GFP were treated with **2-Undecanone** (0.06-0.08 mg/mL). Lysosomal rupture was observed via diffusion of GFP signal into the cytosol using fluorescence microscopy [2].
  - **Intracellular Calcium:** Transgenic *C. elegans* strain *rnyEx109* expressing the FRET-based calcium indicator d3cpv was used. Changes in the FRET ratio after **2-Undecanone** treatment indicated a rise in cytoplasmic calcium [2].
  - **Genetic Targets:** Sensitivity to **2-Undecanone** was compared between wild-type worms and mutants for genes like *hsp-1* (Hsp70). qPCR was used to measure expression changes in necrosis-related genes (*itr-1*, *asp-3*, etc.) [2].

### Immunomodulatory Effects on Neutrophils

- **Neutrophil Migration:** Mouse neutrophil chemotaxis was assessed in vitro using transwell assays toward **2-Undecanone**. For in vivo recruitment, **2-Undecanone** was administered into the mouse peritoneal cavity, and infiltrating neutrophils were counted [3].

- **Signaling Pathway Analysis:** Neutrophils were pretreated with inhibitors (Pertussis Toxin for Gai proteins, U-73122 for PLC) before **2-Undecanone** stimulation. Intracellular calcium flux was measured with fluorescent dyes, and phosphorylation of ERK and Akt was analyzed by western blot [3].
- **Bactericidal Activity Suppression:** Neutrophils were co-incubated with *P. aeruginosa* and **2-Undecanone**. Bacterial survival was quantified by colony-forming unit (CFU) assays. NET formation was visualized and quantified after stimulation with LPS in the presence of **2-Undecanone** [3].

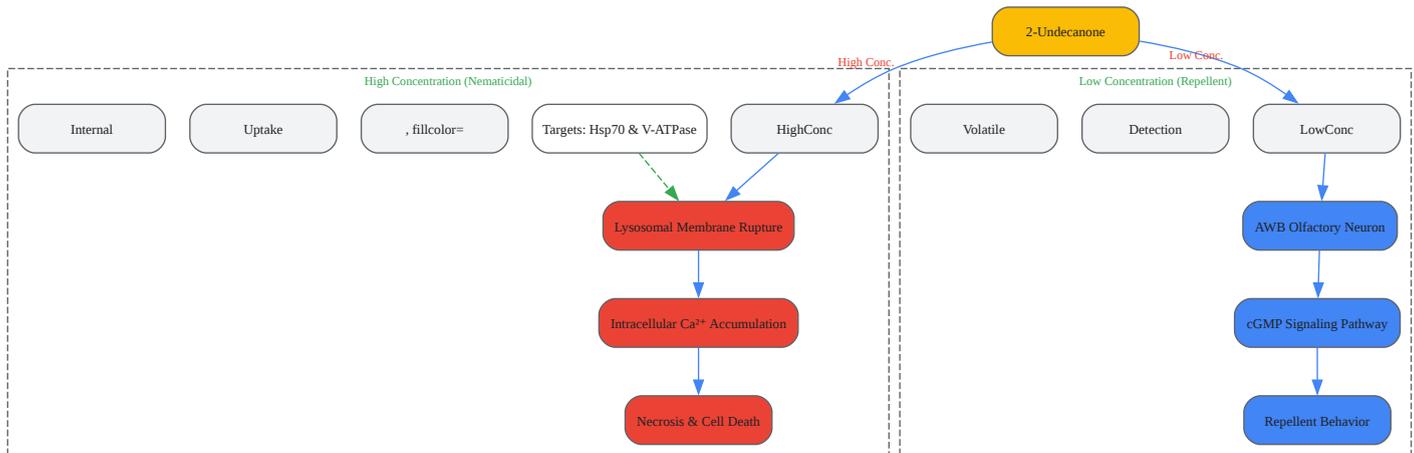
## Ultrastructural Analysis on Plant-Parasitic Nematodes

- **Sample Preparation:** *Meloidogyne incognita* second-stage juveniles (J2) were exposed to **2-Undecanone** at concentrations of 20 µg/mL (near EC50) and 500 µg/mL (for clear effects) for 24 hours [1].
- **Electron Microscopy:** Treated and control nematodes were fixed, dehydrated, and embedded. For **Scanning Electron Microscopy (SEM)**, samples were critical-point dried and coated with gold for surface observation. For **Transmission Electron Microscopy (TEM)**, ultrathin sections (70 nm) were stained and examined for internal cellular damage [1].

## Mechanism of Action Visualizations

The diagrams below, generated using Graphviz, summarize the complex mechanisms of action of **2-Undecanone**.

## Dual Action Against Nematodes



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*Diagram 1: **2-Undecanone**'s dual action in nematodes is concentration-dependent, triggering either repellency or lethal cellular damage.*

## Immunomodulation in Neutrophils

*Diagram 2: **2-Undecanone** has a dual immunomodulatory role, activating neutrophils alone but suppressing their anti-bacterial functions during infection.*

## Conclusion and Research Implications

In summary, **2-Undecanone** is a multifaceted natural product whose activity is profoundly influenced by concentration and biological context. Its simple structure belies a complex interplay with multiple biological

systems.

Key research implications include its potential as a **biorational nematocide** with a unique dual-action mode, and its role as a **virulence factor** for *P. aeruginosa*, representing a novel host immune evasion strategy. Future work should focus on identifying its specific protein targets, such as the GPCRs in neutrophils and the olfactory receptors in nematodes, to fully elucidate its structure-activity relationship and therapeutic or agrochemical potential.

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To cite this document: Smolecule. [Biological Activities & Structure-Activity Relationship]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560417#2-undecanone-structure-activity-relationship>]

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